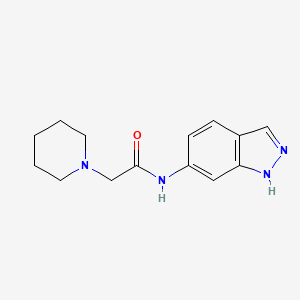

N-(1H-indazol-6-yl)-2-piperidinoacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indazole compounds has been a topic of interest in recent years. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For instance, the crystal structure of Lyn kinase domain in complex with N-(1H-indazol-6-yl)-8-(piperidin-4-yloxy)-6-propylquinazolin-2-amine has been released .Chemical Reactions Analysis

The chemical reactions involving indazole compounds have been explored. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For related compounds, properties such as molecular weight and formula have been reported .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Indazole derivatives have been studied for their potential as anticancer agents . For example, a series of indazole derivatives were designed, synthesized, and evaluated for their cytotoxic potential against various human cancer cell lines . One compound showed a promising inhibitory effect against the K562 cell line .

Anti-Inflammatory Applications

Indazole-containing heterocyclic compounds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.

Antidepressant Applications

Indazole derivatives have also been studied for their potential use as antidepressants . This could open up new avenues for the treatment of depression and related mental health conditions.

Antibacterial Applications

The antibacterial properties of indazole derivatives make them candidates for the development of new antibacterial agents . This is particularly important in the face of increasing antibiotic resistance.

Antihypertensive Applications

Indazole derivatives have been found to have antihypertensive effects . This suggests they could be used in the treatment of high blood pressure.

Treatment of Respiratory Diseases

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This could potentially lead to new treatments for conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(1H-indazol-6-yl)-2-piperidinoacetamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

N-(1H-indazol-6-yl)-2-piperidinoacetamide interacts with its target, VEGFR2, by inhibiting its activity . This inhibition prevents the receptor from responding to VEGF, thereby disrupting the signaling pathway that leads to the formation of new blood vessels.

Biochemical Pathways

The inhibition of VEGFR2 by N-(1H-indazol-6-yl)-2-piperidinoacetamide affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR2, the compound disrupts this pathway, potentially limiting the growth of tumors, which rely on angiogenesis for their growth and survival .

Result of Action

The inhibition of VEGFR2 by N-(1H-indazol-6-yl)-2-piperidinoacetamide can lead to a decrease in angiogenesis . This could potentially limit the growth of tumors, as they rely on the formation of new blood vessels for their growth and survival.

Eigenschaften

IUPAC Name |

N-(1H-indazol-6-yl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c19-14(10-18-6-2-1-3-7-18)16-12-5-4-11-9-15-17-13(11)8-12/h4-5,8-9H,1-3,6-7,10H2,(H,15,17)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZWZRZBHXVQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-6-yl)-2-piperidinoacetamide | |

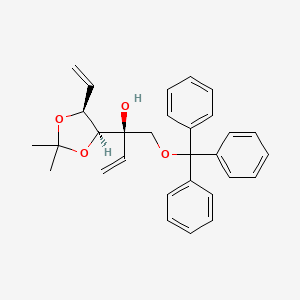

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)

![11-oxo-4,6a,11,13-tetrahydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate](/img/structure/B3160103.png)

![2-(phenylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B3160114.png)